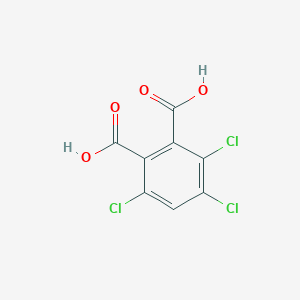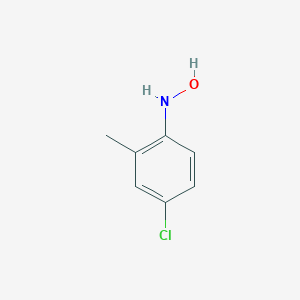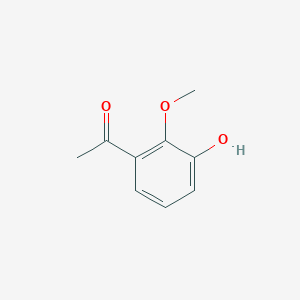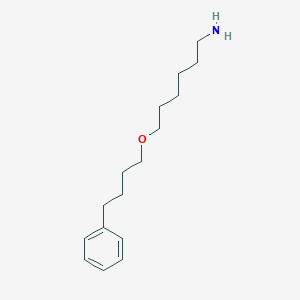
(甲基二苯基硅基)乙炔
描述
(Methyldiphenylsilyl)acetylene is an organic building block . It has a linear formula of CH3Si(C6H5)2C≡CH . The CAS Number is 17156-65-9 . It has a molecular weight of 222.36 .
Synthesis Analysis
(Methyldiphenylsilyl)acetylene (diphenylmethylethynylsilane) may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via [2+3] cycloaddition reaction with nitile oxides .Molecular Structure Analysis
The molecular structure of (Methyldiphenylsilyl)acetylene includes a total of 31 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 triple bond, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
(Methyldiphenylsilyl)acetylene is a liquid with a refractive index of n20/D 1.575 (lit.) . It has a boiling point of 86 °C/0.05 mmHg (lit.) and a density of 1.01 g/mL at 25 °C (lit.) .科学研究应用
有机合成砌块
(甲基二苯基硅基)乙炔是一种有机合成砌块 。由于其独特的结构和反应活性,它被用于合成各种有机化合物。
异恶唑的合成
该化合物可用于合成二苯基甲基硅基取代的异恶唑,通过与腈氧化物的 [2+3] 环加成反应 。异恶唑是一类有机化合物,在药物化学和药物研发领域有广泛的应用。
安全和危害
In the event of fire, carbon oxides and silicon oxides can be produced . It is combustible and the development of hazardous combustion gases or vapours is possible in the event of fire . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water .
作用机制
Target of Action
(Methyldiphenylsilyl)acetylene, also known as diphenylmethylethynylsilane, is primarily used as an organic building block in the synthesis of various organic compounds . The primary targets of this compound are the reactants in the synthesis process, which can be various depending on the specific reaction.
Mode of Action
(Methyldiphenylsilyl)acetylene interacts with its targets through chemical reactions. For instance, it may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via a [2+3] cycloaddition reaction with nitrile oxides .
Biochemical Pathways
The specific biochemical pathways affected by (Methyldiphenylsilyl)acetylene would depend on the specific reaction in which it is involved. In the case of synthesizing diphenylmethylsilyl-substituted isoxazoles, it participates in the cycloaddition reaction pathway .
Pharmacokinetics
It is primarily used in laboratory settings for chemical synthesis .
Result of Action
The result of (Methyldiphenylsilyl)acetylene’s action is the formation of new organic compounds. For example, it can result in the formation of diphenylmethylsilyl-substituted isoxazoles .
生化分析
Biochemical Properties
(Methyldiphenylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the synthesis of diphenylmethylsilyl-substituted isoxazoles via [2+3] cycloaddition reactions with nitrile oxides . It interacts with various enzymes and proteins, facilitating these reactions. The nature of these interactions involves the formation of covalent bonds between the acetylene group and the reactive sites on the enzymes or proteins, leading to the formation of new chemical structures.
Cellular Effects
The effects of (Methyldiphenylsilyl)acetylene on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cell signaling pathways and gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways
Molecular Mechanism
At the molecular level, (Methyldiphenylsilyl)acetylene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Methyldiphenylsilyl)acetylene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (Methyldiphenylsilyl)acetylene vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(Methyldiphenylsilyl)acetylene is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, (Methyldiphenylsilyl)acetylene is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of (Methyldiphenylsilyl)acetylene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of the compound is crucial for its role in biochemical reactions and cellular processes.
属性
IUPAC Name |
ethynyl-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXNZQAPLNNSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277204 | |
| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17156-65-9 | |
| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17156-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (methyldiphenylsilyl)acetylene react with acylpolysilanes?
A1: The research by Ishikawa et al. [] demonstrates that (methyldiphenylsilyl)acetylene reacts with acylpolysilanes like pivaloyltris(trimethylsilyl)silane at high temperatures. This reaction proceeds through a proposed two-step mechanism:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



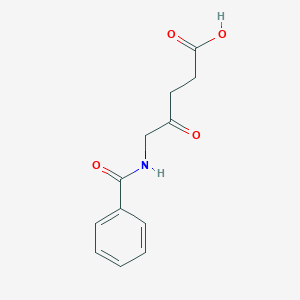
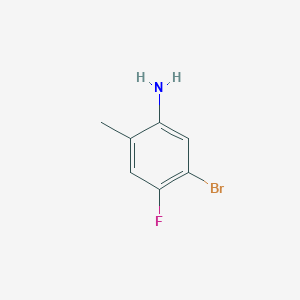




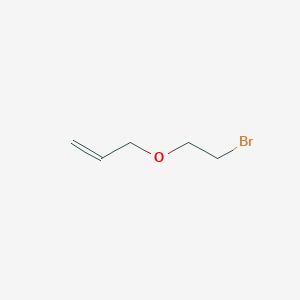
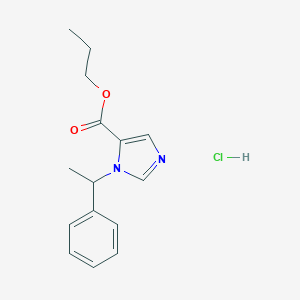
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
